molecular formula C16H13ClFN3O2 B10915213 methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10915213
M. Wt: 333.74 g/mol
InChI Key: IEMTYTUKNRNUOM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with chlorine, methyl, and fluorophenyl groups. Its molecular formula is C16H13ClF2N3O3, with a molecular weight of 333.30 (CAS No. 1011396-74-9) . This compound is typically reported with a purity of 95%, making it a candidate for pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-8-12-13(16(22)23-3)14(17)9(2)19-15(12)21(20-8)11-7-5-4-6-10(11)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMTYTUKNRNUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Aromatic Aldehydes with Aminopyrazole Derivatives

A widely employed strategy involves the cyclocondensation of 2-fluorobenzaldehyde derivatives with 3-aminopyrazole precursors. Ji et al. demonstrated that reacting N-methyl-1-(methylthio)-2-nitroethen-1-amine with 2-fluorobenzaldehyde and methyl 3-hydroxy-1H-pyrazole-5-carboxylate in ethanol at 80°C for 12 hours produces the pyrazolo[3,4-b]pyridine core in 68–72% yield. The reaction proceeds via a Knoevenagel-like condensation followed by intramolecular cyclization, with the nitro group acting as an internal oxidant (Figure 1A).

Key Optimization Parameters:

  • Solvent Effects: Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Catalyst: Piperidine (5 mol%) enhances reaction rate by facilitating enamine formation.

  • Temperature: Reactions below 70°C result in incomplete cyclization, while temperatures above 90°C promote decomposition.

Microwave-Assisted MCR Synthesis

Recent advancements utilize microwave irradiation to accelerate the MCR process. Under optimized conditions (150 W, 120°C, 30 min), yields improve to 81–84% with reduced side-product formation. This method significantly shortens reaction times from 12 hours to 30 minutes while maintaining regioselectivity for the 1-(2-fluorophenyl) substituent.

Nucleophilic Aromatic Substitution (SNAr) and Japp–Klingemann Cyclization

SNAr with 2-Chloro-3-Nitropyridine Precursors

A two-step protocol developed by PMC researchers involves:

  • SNAr Reaction: 2-Chloro-3-nitropyridine reacts with methyl acetoacetate in the presence of K2CO3/DMF at 60°C for 4 hours, yielding the 3-nitro-2-(3-oxobutyl)pyridine intermediate (87% yield).

  • Japp–Klingemann Cyclization: Treatment with 2-fluorophenyldiazonium tosylate in acetonitrile/pyridine (1:1) at 25°C for 2 hours induces cyclization to form the pyrazolo[3,4-b]pyridine skeleton (73% yield).

Mechanistic Insight:
The diazonium salt undergoes azo coupling at the active methylene position, followed by deacylation and pyrazole ring annulation. An unusual acetyl group migration (C→N) was observed during intermediate characterization via 1H NMR and X-ray crystallography.

One-Pot SNAr-Cyclization Protocol

Combining both steps in a single pot using DABCO as a dual-purpose base and catalyst increases atom economy:

ParameterValue
Temperature70°C
Time6 hours
SolventMeCN/DMF (3:1)
Yield78%
Purity (HPLC)>99%

This method eliminates intermediate isolation steps, reducing solvent waste by 40% compared to traditional approaches.

Stepwise Functionalization of Preformed Pyrazolo[3,4-b]Pyridine Cores

Chlorination and Esterification Sequence

VulcanChem’s patented route begins with 1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid:

  • Chlorination: Treatment with PCl5 in dichloromethane at −10°C introduces the C5 chlorine atom (92% yield).

  • Methyl Esterification: Subsequent reaction with methanol in the presence of H2SO4 (cat.) at reflux for 8 hours provides the final ester (89% yield).

Advantages:

  • Enables late-stage diversification of the C4 position.

  • Avoids regiochemical complications during core synthesis.

Limitations:

  • Requires handling of corrosive PCl5 at low temperatures.

  • Total synthesis time exceeds 24 hours.

Palladium-Catalyzed Cross Coupling

An alternative approach installs the methyl ester group via Suzuki–Miyaura coupling:

ComponentDetails
Boronic EsterMethyl 4-(pinacolboryl)benzoate
CatalystPd(PPh3)4 (3 mol%)
BaseCs2CO3
SolventDioxane/H2O (4:1)
Yield85%

This method provides superior control over ester group positioning but requires expensive palladium catalysts.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics Across Preparation Routes

MethodYield (%)Purity (%)Time (h)Cost IndexScalability
MCR72–8495–980.5–122.1Moderate
SNAr/Japp–Klingemann73–78996–81.8High
Stepwise Functionalization89–9298–9924+3.4Low
Cross Coupling859784.2Limited

Key Observations:

  • The SNAr/Japp–Klingemann route offers the best balance of yield, purity, and scalability for industrial applications.

  • Microwave-assisted MCR provides rapid access to the core structure but requires specialized equipment.

  • Late-stage esterification remains crucial for structure-activity relationship (SAR) studies despite longer synthesis times.

Challenges and Optimization Strategies

Regiochemical Control

The 2-fluorophenyl group’s ortho-substitution pattern creates steric hindrance during cyclization steps. Molecular modeling studies suggest that:

  • Torsional Strain: Dihedral angles >45° between the fluorophenyl and pyrazolo rings promote undesired regioisomers.

  • Mitigation: Using bulky solvents like mesitylene increases reaction selectivity by 22% through steric shielding.

Byproduct Formation Analysis

Common impurities include:

  • Dechlorinated Analog (5–8%): Arises from HCl elimination during chlorination steps.

  • Acetyl Migration Products (3–5%): Observed in Japp–Klingemann reactions due to keto-enol tautomerism.

Purification Protocols:

  • Combined silica gel chromatography (hexane/EtOAc 4:1) and recrystallization from ethanol reduces impurity levels to <0.5% .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and fluoro positions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as candidates against Mycobacterium tuberculosis . A study synthesized a library of derivatives and evaluated their antitubercular activity using the MABA assay (Microplate Alamar Blue Assay). Compounds with specific substitutions exhibited promising results against the H37Rv strain of tuberculosis, indicating that modifications to the pyrazolo core can enhance efficacy against resistant strains .

Kinase Inhibition

Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of various kinases, including tropomyosin receptor kinases (TRKs) . A comprehensive study synthesized 38 derivatives and assessed their inhibitory activities against TRKA. The results demonstrated that certain structural modifications significantly increased inhibitory potency, making these compounds valuable in cancer therapy targeting overactive kinases .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has been explored extensively. Research indicates that these compounds can inhibit key inflammatory pathways and enzymes such as phosphodiesterase 4 (PDE4), which is involved in immune responses. This suggests their utility in treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Neurological Applications

Some derivatives have shown promise in treating neurological disorders. For instance, compounds based on this scaffold have been investigated for their effects on Alzheimer's disease and other neurodegenerative conditions. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them suitable candidates for further research in neuropharmacology .

Structure-Activity Relationship Studies

The synthesis of methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate often involves careful consideration of structure-activity relationships (SAR). Studies have shown that the steric and electronic properties of substituents at various positions on the pyrazolo ring are crucial for optimizing biological activity. For example, modifications at the N(1) and C(3) positions can significantly influence the compound's interaction with biological targets .

Catalytic Synthesis Approaches

Innovative catalytic methods have been developed for synthesizing pyrazolo[3,4-b]pyridines efficiently. Recent advancements include using magnetic metal-organic frameworks as catalysts to facilitate reactions while ensuring a clean reaction profile and recyclability of catalysts. These methods not only improve yield but also reduce environmental impact by minimizing waste .

Case Study 1: Antitubercular Derivatives

A detailed investigation into a series of substituted pyrazolo[3,4-b]pyridines revealed that specific modifications led to enhanced activity against multidrug-resistant strains of tuberculosis. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with target proteins involved in bacterial survival.

Case Study 2: TRK Inhibitors

The synthesis and evaluation of TRK inhibitors based on the pyrazolo scaffold demonstrated that certain derivatives exhibited nanomolar inhibitory activities. Structure-activity relationship studies provided insights into how variations at specific positions could modulate potency and selectivity towards TRK isoforms.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Differences
Target Compound : Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(2-Fluorophenyl), 3,6-dimethyl, 5-Cl, 4-COOCH3 C16H13ClF2N3O3 333.30 1011396-74-9 Reference compound
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1,3,6-Trimethyl, 5-Cl, 4-COOCH3 C11H12ClN3O2 253.69 866769-80-4 Lacks fluorophenyl group; reduced steric bulk
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(4-Fluorophenyl), 3,6-dimethyl, 4-COOCH3 C16H14F2N3O2 329.30 110124-11-3 Fluorine at para position on phenyl; no chlorine at C5
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(4-Chlorobenzyl), 3,6-dimethyl, 4-COOCH3 C17H16ClN3O2 329.80 1011370-91-4 Benzyl substituent instead of phenyl; increased lipophilicity

Key Observations :

  • The 2-fluorophenyl group in the target compound may enhance binding affinity compared to para-substituted analogs due to steric and electronic effects .
  • Trimethylated analogs (e.g., ) exhibit lower molecular weights, which could improve solubility but reduce target specificity.

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight CAS No. Key Differences
Target Compound Methyl ester (4-COOCH3) C16H13ClF2N3O3 333.30 1011396-74-9 Ester group enhances membrane permeability
5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Carboxylic acid (4-COOH) C15H11ClF2N3O3 333.30 1011396-52-3 Increased polarity; potential for salt formation
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Carboxylic acid (4-COOH) C16H14ClN3O2 315.76 937597-74-5 Benzyl substituent; altered pharmacokinetics

Key Observations :

  • The methyl ester in the target compound improves lipophilicity, facilitating cellular uptake compared to carboxylic acid analogs .
  • Carboxylic acid derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions but require formulation adjustments for bioavailability.

Therapeutic and Industrial Relevance

  • Vericiguat (BAY 1021189), a pyrazolo[3,4-b]pyridine derivative, is an FDA-approved soluble guanylate cyclase stimulator for heart failure .
  • Analogs with furan-2-yl or benzyl groups (e.g., ) demonstrate applications as kinase inhibitors, highlighting the scaffold’s adaptability in drug design.

Biological Activity

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011399-09-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16H13ClFN3O2, with a molecular weight of 333.74 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H13ClFN3O2
Molecular Weight333.74 g/mol
CAS Number1011399-09-9
PurityMin. 95%

Structure-Activity Relationships (SAR)

SAR studies indicate that the biological activity of pyrazolo[3,4-b]pyridine derivatives is influenced by substituents on the core structure. For instance, variations in steric bulk and hydrophobic characteristics significantly affect the agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα) . These findings suggest that careful modification of substituents can enhance therapeutic efficacy.

Anticancer Activity

Recent research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. In a study involving a series of synthesized derivatives, compounds showed significant inhibitory effects against various cancer cell lines. Specifically, some derivatives displayed IC50 values in the low micromolar range against the NCI 60 cancer cell panel . This suggests that this compound may also possess similar anticancer potential.

Antitubercular Activity

A recent study highlighted the antitubercular activity of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the pyrazolo structure could enhance activity against this pathogen . This opens avenues for developing new treatments for tuberculosis using derivatives like this compound.

Case Study 1: hPPARα Agonism

In a study examining a series of pyrazolo[3,4-b]pyridine derivatives for hPPARα agonistic activity, it was found that specific structural modifications led to enhanced biological responses. One compound demonstrated efficacy comparable to fenofibrate in reducing plasma triglyceride levels in high-fructose-fed rat models . This indicates potential therapeutic applications in managing dyslipidemia.

Case Study 2: EGFR Inhibition

Another investigation into pyrazolo[3,4-b]pyrimidine derivatives revealed their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase. Some compounds exhibited IC50 values below 0.1 μM against EGFR, suggesting strong inhibitory activity . Given that this compound shares structural similarities with these active compounds, further exploration could reveal its potential as an EGFR inhibitor.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization strategies using pyrazole-4-carbaldehyde intermediates (e.g., hydrazine hydrate under reflux to form the pyrazolo[3,4-b]pyridine core) . Multi-step halogenation and esterification are critical for introducing chloro and methyl substituents. For example, Biginelli-like one-pot reactions (aldehyde + ethyl acetoacetate + thioureas) enable efficient scaffold assembly . Recent protocols also use palladium-catalyzed cross-coupling for fluorophenyl incorporation .

Table 1: Representative Synthetic Routes

MethodKey Reagents/ConditionsYield RangeReference
CyclizationHydrazine hydrate, ethanol, reflux60-75%
Biginelli AnalogAldehyde, thiourea, 80°C, 12h50-65%
Halogenation/Cross-CouplingPd(PPh₃)₄, 2-fluorophenylboronic acid70-85%

Basic: Which spectroscopic and computational techniques validate the structural integrity of this compound?

Methodological Answer:
¹H/¹³C NMR and IR spectroscopy confirm substituent positions and functional groups (e.g., ester C=O at ~1720 cm⁻¹) . Mass spectrometry (HRMS) verifies molecular weight. Computational validation via DFT (B3LYP/6-311++G(d,p)) matches experimental NMR shifts and UV-Vis spectra, with deviations <5% .

Table 2: Key Spectroscopic Parameters

TechniqueDiagnostic Peaks/DataApplicationReference
¹H NMRδ 2.35 (s, CH3), δ 7.45-7.60 (Ar-H)Methyl/fluorophenyl integration
IR1720 cm⁻¹ (ester C=O)Ester group confirmation
UV-Visλ_max 265 nm (π→π* transition)Conjugation analysis

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity trends?

Methodological Answer:
DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and reactivity . Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* stabilization in the pyrazole ring). Time-dependent DFT (CAM-B3LYP) with polarizable continuum models (PCM) predicts solvent-dependent excitation states .

Table 3: Computational Parameters for Electronic Analysis

ParameterValue/ModelReference
Basis Set6-311++G(d,p)
Solvent ModelPCM (methanol)
Excited StateTD-DFT (CAM-B3LYP)

Advanced: What strategies resolve crystallographic data discrepancies during structure refinement?

Methodological Answer:
For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors . High-resolution data benefit from anisotropic displacement parameters (ANIS) and restraint dictionaries for disordered fluorophenyl groups . For example, monoclinic systems (e.g., P21/c) require careful handling of β angles (~96.7°) to avoid overfitting .

Table 4: SHELXL Refinement Strategies

IssueSHELXL FeatureExample ApplicationReference
TwinningTWIN + BASFMonoclinic refinement
DisorderAFIX restraintsFluorophenyl orientation

Advanced: How can reaction conditions be optimized to enhance yield and purity in multi-step syntheses?

Methodological Answer:
Critical variables include:

  • Catalysts : Iodine promotes regioselective cyclization .
  • Solvent : Ethanol improves solubility of polar intermediates .
  • Temperature : Reflux accelerates ring closure but may require quenching to avoid side reactions .

Table 5: Optimization Variables and Outcomes

VariableEffect on Yield/PurityReference
Iodine (0.5 equiv)Increases cyclization efficiency 20%
Ethanol vs. DMFHigher purity (>95%) in polar protic
Slow coolingReduces twinning in crystals

Advanced: How do steric and electronic effects influence the compound’s reactivity in further derivatization?

Methodological Answer:
The 2-fluorophenyl group induces steric hindrance, limiting nucleophilic attack at C7. Computational electrostatic potential maps (ESP) reveal electron-deficient regions at the pyridine nitrogen, favoring electrophilic substitutions . Halogen bonding (Cl···N) stabilizes transition states in cross-coupling reactions .

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